CYM50179

Description

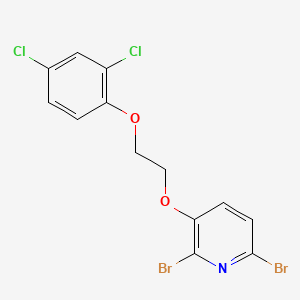

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2Cl2NO2/c14-12-4-3-11(13(15)18-12)20-6-5-19-10-2-1-8(16)7-9(10)17/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGUBUXDNOMSRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355026-47-9 |

Source

|

| Record name | 1355026-47-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CYM50179: A Technical Guide to its Mechanism as a Selective S1P4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM50179 is a potent and selective agonist for the Sphingosine-1-Phosphate 4 (S1P4) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in hematopoietic and lymphoid tissues. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its engagement with the S1P4 receptor and the subsequent downstream signaling cascades. The information presented herein is intended to support further research and drug development efforts targeting the S1P4 receptor, which is implicated in various physiological and pathological processes, including immune regulation and potential therapeutic applications in autoimmune diseases and thrombocytopenia.[1]

Introduction to S1P4 Receptor Signaling

The S1P4 receptor, also known as EDG6, is one of five high-affinity receptors for the bioactive lipid sphingosine-1-phosphate (S1P).[1] Upon agonist binding, the S1P4 receptor primarily couples to heterotrimeric G proteins of the Gαi/o and Gα12/13 families.[1] Activation of these G proteins initiates a cascade of intracellular signaling events that can influence a variety of cellular functions.

-

Gαi/o Pathway: Coupling to Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the G protein can activate other downstream effectors, including Phospholipase C (PLC) and the Extracellular signal-regulated kinase (ERK) pathway.[2]

-

Gα12/13 Pathway: Activation of Gα12/13 stimulates the Rho family of small GTPases, which are key regulators of the actin cytoskeleton. This can lead to changes in cell shape, motility, and contraction.

The selective activation of these pathways by an agonist like this compound can have profound effects on cellular behavior, particularly in immune cells where S1P4 is highly expressed.

This compound: Potency and Selectivity

This compound, referred to as compound 22n in its discovery publication, was identified through systematic structure-activity relationship (SAR) analysis of a high-throughput screening hit.[1] It is characterized by its high potency and selectivity for the S1P4 receptor over other S1P receptor subtypes.

| Compound | S1P4 EC50 (nM) | S1P1 EC50 (μM) | S1P2 EC50 (μM) | S1P3 EC50 (μM) | S1P5 EC50 (μM) |

| This compound | 46 | > 50 | > 50 | > 50 | > 50 |

| Table 1: Potency and Selectivity of this compound at S1P Receptors. Data derived from a Tango™ β-arrestin recruitment assay.[1][3] |

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is its direct binding to and activation of the S1P4 receptor. This agonistic activity initiates the downstream signaling cascades associated with S1P4, leading to measurable cellular responses. The characterization of this compound's activity was primarily conducted using a Tango™ β-arrestin recruitment assay, which measures a key event in GPCR activation and signaling.[1][4]

Signaling Pathway Activation

Upon binding of this compound to the S1P4 receptor, the following signaling pathway is initiated:

Experimental Workflow for Agonist Characterization

The potency and selectivity of this compound were determined using a specific experimental workflow centered around the Tango™ β-arrestin recruitment assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and related S1P4 agonists.

Tango™ β-Arrestin Recruitment Assay

This assay was employed to determine the agonist activity of this compound at the S1P4 receptor.[4][5]

-

Cell Line: Tango™ S1P4-bla U2OS cells (Invitrogen, K1622). These cells are engineered to express the human S1P4 receptor linked to a GAL4-VP16 transcription factor via a TEV protease site. They also express a β-arrestin/TEV protease fusion protein and a β-lactamase (BLA) reporter gene under the control of a UAS response element.[4][5]

-

Principle: Agonist binding to the S1P4 receptor induces the recruitment of the β-arrestin/TEV protease fusion protein. The TEV protease then cleaves the transcription factor from the receptor, which translocates to the nucleus and drives the expression of β-lactamase. The β-lactamase activity is detected using a FRET-based substrate.[4]

-

Protocol:

-

Cell Plating: Plate Tango™ S1P4-bla U2OS cells in a 384-well, black-walled, clear-bottom plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Compound Addition: Add the diluted compound to the cells.

-

Incubation: Incubate the plate for 5 hours at 37°C in a humidified incubator with 5% CO2.

-

Substrate Addition: Add LiveBLAzer™-FRET B/G Substrate (Invitrogen) to each well.

-

Incubation: Incubate the plate for 2 hours at room temperature, protected from light.

-

Detection: Measure the fluorescence emission at 460 nm and 530 nm using a plate reader with an excitation wavelength of 409 nm.

-

Data Analysis: Calculate the ratio of 460 nm to 530 nm emission to determine the FRET signal. Plot the FRET signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[4]

-

-

Selectivity Profiling: To determine the selectivity of this compound, the same Tango™ β-arrestin recruitment assay was performed using U2OS cell lines individually expressing the S1P1, S1P2, S1P3, and S1P5 receptors.[3]

Conclusion

This compound is a valuable pharmacological tool for investigating the biological roles of the S1P4 receptor. Its high potency and selectivity make it a suitable probe for elucidating the downstream signaling pathways and physiological functions mediated by S1P4 activation. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and contribute to the broader understanding of S1P receptor signaling in health and disease. Further studies utilizing this compound may uncover novel therapeutic opportunities for a range of conditions, including autoimmune disorders and hematological diseases.[1]

References

- 1. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Functional Profile of CYM50179: A Selective S1P4 Receptor Agonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CYM50179 is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). As a member of the S1P receptor family, S1P4 is a G protein-coupled receptor (GPCR) primarily expressed in the hematopoietic and lymphoid tissues, suggesting a significant role in immune system modulation. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, downstream signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the S1P4 receptor.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a diverse array of cellular processes, including cell proliferation, survival, migration, and differentiation, through its interaction with a family of five GPCRs, S1P1-5. The S1P4 receptor has garnered increasing interest due to its restricted expression pattern and its emerging role in immune cell trafficking and function. This compound has been identified as a valuable chemical tool for elucidating the physiological and pathophysiological functions of S1P4, offering a high degree of selectivity over other S1P receptor subtypes.

Mechanism of Action

This compound functions as a selective agonist at the S1P4 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The S1P4 receptor is known to couple to Gαi/o and Gα12/13 families of G proteins. This activation initiates a cascade of downstream signaling events that ultimately mediate the cellular responses to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 | 46 nM | β-arrestin recruitment (Tango™ Assay) | U2OS | [1][2] |

Signaling Pathways

Activation of the S1P4 receptor by this compound triggers multiple downstream signaling pathways, primarily through the activation of Gαi/o and Gα12/13 proteins.

Gαi/o-Mediated Signaling

The Gαi/o pathway is a major signaling axis for the S1P4 receptor.

Gα12/13-Mediated Signaling

The coupling of S1P4 to Gα12/13 leads to the activation of Rho-mediated signaling pathways, which are critical for regulating cell shape and motility.

Phospholipase C (PLC) Activation

While direct coupling to Gαq is not the primary mechanism, S1P4 activation can lead to the activation of Phospholipase C (PLC), likely through Gβγ subunits released from Gαi/o.[3]

Experimental Protocols

The following are representative protocols for characterizing the function of this compound.

S1P4 Receptor Agonist Activity (Tango™ β-arrestin Recruitment Assay)

This assay measures the recruitment of β-arrestin to the activated S1P4 receptor, a hallmark of GPCR activation.

Methodology:

-

Cell Plating: U2OS cells stably expressing the human S1P4 receptor fused to a GAL4-VP16 transcription factor via a TEV protease site, along with a β-arrestin-TEV protease fusion protein and a β-lactamase reporter gene, are seeded into 384-well plates.

-

Compound Addition: this compound is serially diluted and added to the cells.

-

Incubation: Plates are incubated for 16-24 hours at 37°C.

-

Substrate Addition: A FRET-based β-lactamase substrate is added to the wells.

-

Signal Detection: The fluorescence emission is measured at two wavelengths to determine the ratio of cleaved to uncleaved substrate, which correlates with the level of β-arrestin recruitment.

-

Data Analysis: The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of increased ERK1/2 phosphorylation upon S1P4 activation by this compound.

Methodology:

-

Cell Culture and Treatment: Cells expressing the S1P4 receptor (e.g., CHO-K1 or HEK293) are serum-starved and then treated with various concentrations of this compound for a specified time.

-

Lysis and Protein Quantification: Cells are lysed, and the protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Following washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate.

-

Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration resulting from PLC activation.

Methodology:

-

Cell Plating and Dye Loading: Cells expressing the S1P4 receptor are plated in a 96- or 384-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A baseline fluorescence reading is taken before the automated addition of this compound.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.

-

Data Analysis: The increase in fluorescence is indicative of calcium mobilization, and concentration-response curves can be generated to determine the EC50.

Conclusion

This compound is a valuable pharmacological tool for the investigation of S1P4 receptor function. Its high potency and selectivity make it an ideal probe for dissecting the roles of S1P4 in various physiological and pathological processes, particularly within the immune system. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of targeting the S1P4 receptor with agonists like this compound.

References

The Discovery and Development of CYM50179 (ML178): A Selective S1P4 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CYM50179, also known as ML178, is a potent and highly selective small molecule agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the high-throughput screening campaign that led to its identification and presents its pharmacological data in a structured format. Furthermore, this guide outlines the experimental protocols utilized for its characterization and illustrates key biological pathways and experimental workflows through detailed diagrams. This document is intended to serve as a core resource for researchers and professionals in the field of drug discovery and development focused on S1P receptor modulation.

Introduction to Sphingosine-1-Phosphate Receptor 4 (S1P4)

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a diverse array of cellular processes, including cell growth, survival, migration, and differentiation. It exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. The S1P4 receptor is primarily expressed in the hematopoietic and lymphoid tissues.[1] S1P4 is coupled to Gαi and Gαo proteins, and its activation leads to the modulation of downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) and Phospholipase C (PLC) pathways.[2][3][4] The restricted expression pattern of S1P4 suggests its potential as a therapeutic target for immunological and inflammatory disorders. However, a lack of selective pharmacological tools has historically hindered the elucidation of its precise physiological and pathological roles.

Discovery of this compound (ML178)

This compound (ML178) was identified through a high-throughput screening (HTS) campaign conducted by the Scripps Research Institute Molecular Screening Center (SRIMSC) as part of the National Institutes of Health (NIH) Molecular Libraries Probe Production Centers Network (MLPCN).[3][4] The objective was to discover novel, selective agonists for the S1P4 receptor.

The screening utilized the Molecular Libraries-Small Molecule Repository (MLSMR) library.[1] The primary assay was a cell-based Tango™-format assay, which measures β-arrestin recruitment to the activated GPCR.[3][4] An initial hit, 3-(2-(2,4-dichlorophenoxy)ethoxy)-6-methyl-2-nitropyridine, was identified and subsequently served as the scaffold for chemical optimization, leading to the development of this compound.[1]

Pharmacological Profile of this compound

This compound is characterized by its high potency and exceptional selectivity for the S1P4 receptor.

| Parameter | Value | Assay | Reference |

| S1P4 Potency (EC50) | 46.3 nM | Tango™ Assay | [3][4] |

| S1P1 Selectivity (EC50) | > 50 µM | Tango™ Assay | [3][4] |

| S1P2 Selectivity (EC50) | > 50 µM | Tango™ Assay | [3][4] |

| S1P3 Selectivity (EC50) | > 50 µM | Tango™ Assay | [3][4] |

| S1P5 Selectivity (EC50) | > 50 µM | Tango™ Assay | [3][4] |

| Antagonist Inhibition (IC50) | 0.83 µM | Tango™ Assay | [3][4] |

| Cellular Toxicity (CC50) | > 20 µM | U2OS Cells | [3][4] |

Mechanism of Action

This compound acts as a selective agonist at the S1P4 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular G proteins, specifically Gαi and Gαo.[2][3][4] This initiates a signaling cascade that includes the activation of the ERK MAPK and PLC pathways.[2][3][4]

References

- 1. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of CYM50179: A Selective S1P4 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: CYM50179 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4-R), a G protein-coupled receptor primarily expressed in hematopoietic and lymphatic tissues. As a selective modulator of S1P4, this compound serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, signaling pathways, and detailed experimental protocols for its characterization.

Core Biological Activity: Potent and Selective S1P4 Agonism

This compound, also identified as compound 22n in its discovery publication, demonstrates high potency and selectivity as an agonist for the S1P4 receptor. Its primary biological function is to bind to and activate S1P4, initiating downstream intracellular signaling cascades.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the biological activity of this compound.

| Parameter | Value | Receptor Subtype | Assay Type | Reference |

| EC50 | 46 nM | Human S1P4 | Tango™ β-arrestin recruitment assay | [1][2] |

| Selectivity | >25 µM (inactive) | Human S1P1, S1P2, S1P3 | Tango™ β-arrestin recruitment assay | [3] |

| Selectivity | 2.1 µM | Human S1P5 | Tango™ β-arrestin recruitment assay | [3] |

Mechanism of Action and Signaling Pathways

As an agonist of the S1P4 receptor, this compound mimics the action of the endogenous ligand, sphingosine-1-phosphate (S1P). S1P4 is known to couple to Gαi and Gαo G proteins.[3] Activation of these G proteins by this compound leads to the modulation of downstream effector systems, including the Extracellular signal-Regulated Kinase (ERK) mitogen-activated protein kinase (MAPK) and Phospholipase C (PLC) pathways.[3]

The binding of this compound to the S1P4 receptor induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the alpha subunit of the associated G protein. This activation leads to the dissociation of the Gα and Gβγ subunits, which then propagate the signal to downstream effectors.

S1P4 Signaling Pathway Activated by this compound

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Tango™ β-arrestin Recruitment Assay for S1P Receptor Agonist Activity

This assay quantifies the interaction of β-arrestin with the activated G protein-coupled receptor (GPCR), providing a measure of agonist-induced receptor activation.

Objective: To determine the potency (EC50) and selectivity of this compound for the human S1P receptors (S1P1-5).

Materials:

-

Tango™ U2OS cell lines individually expressing one of the human S1P receptors (S1P1, S1P2, S1P3, S1P4, or S1P5) fused to a TEV protease cleavage site followed by the tTA transcription factor. These cells also express a β-arrestin-TEV protease fusion protein and a β-lactamase reporter gene under the control of a tTA-responsive promoter.

-

Assay Medium: As recommended by the cell line provider.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

LiveBLAzer™-FRET B/G Substrate.

-

384-well, black-walled, clear-bottom assay plates.

Procedure:

-

Cell Plating:

-

Culture the Tango™ S1P receptor-expressing U2OS cells according to the supplier's protocol.

-

On the day of the assay, harvest and resuspend the cells in Assay Medium to the recommended cell density.

-

Dispense the cell suspension into the wells of a 384-well assay plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for the recommended time to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in Assay Medium. Typically, an 11-point, 1:3 serial dilution is performed to generate a dose-response curve.

-

Include a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions) and a positive control (e.g., a known S1P receptor agonist).

-

Carefully add the diluted compounds to the respective wells of the cell plate.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 5 hours.

-

-

Substrate Addition and Detection:

-

Prepare the LiveBLAzer™-FRET B/G Substrate solution according to the manufacturer's instructions.

-

Add the substrate solution to each well of the assay plate.

-

Incubate the plate at room temperature in the dark for 2 hours.

-

Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader with an excitation wavelength of 409 nm.

-

-

Data Analysis:

-

Calculate the ratio of blue to green fluorescence for each well.

-

Plot the fluorescence ratio against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Experimental Workflow for S1P Receptor Agonist Screening

Conclusion

This compound is a valuable research tool characterized as a potent and selective agonist of the S1P4 receptor. Its ability to specifically activate S1P4-mediated signaling pathways allows for the detailed investigation of the receptor's role in various physiological and disease processes. The provided experimental protocols offer a foundation for the in vitro characterization of this compound and other potential S1P4 modulators. Further studies utilizing this compound will continue to unravel the complex biology of the S1P4 receptor and its potential as a therapeutic target.

References

In Vitro Profile of CYM50179: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM50179 has been identified as a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). This technical guide provides a comprehensive overview of the known in vitro properties of this compound, focusing on its mechanism of action and the anticipated downstream signaling cascades based on its selective agonism at the S1P4 receptor. This document is intended to serve as a resource for researchers designing and interpreting in vitro studies involving this compound.

Core Properties of this compound

This compound is characterized by its high potency and selectivity for the S1P4 receptor, a member of the G protein-coupled receptor (GPCR) family.

| Parameter | Value | Receptor Target | Reference |

| EC50 | 46 nM | S1P4 | [1] |

Table 1: Potency of this compound

S1P4 Receptor Downstream Signaling Pathways

As a selective S1P4 receptor agonist, this compound is expected to activate the canonical downstream signaling pathways associated with this receptor. The S1P4 receptor is known to couple to inhibitory G proteins (Gαi) and Gα12/13 proteins, initiating a cascade of intracellular events.[2]

Gαi-Mediated Signaling

Activation of the Gαi pathway by an agonist like this compound is anticipated to lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the dissociated G protein can activate the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-Raf-MEK-ERK (MAPK) pathway, leading to the phosphorylation of ERK1/2.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship of CYM50179

An In-depth Technical Guide on the Structure-Activity Relationship of CYM50179

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as ML178, is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1][2] S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including immune cell trafficking, endothelial barrier function, and neural development. The S1P4 receptor subtype is primarily expressed in lymphoid and hematopoietic cells.[3] The selective activation of S1P4 by agonists like this compound offers a promising therapeutic avenue for autoimmune diseases and certain cancers. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the experimental protocols used for its characterization and the signaling pathways it modulates.

Structure-Activity Relationship (SAR) of this compound and Analogs

The discovery of this compound was the result of a high-throughput screening campaign followed by chemical optimization of a screening hit.[1] The SAR studies focused on modifying three key components of the initial hit scaffold: Ring A, Linker B, and Ring C. The potency of the synthesized analogs was evaluated by their half-maximal effective concentration (EC50) for S1P4 activation.

Quantitative SAR Data

The following table summarizes the structure and in vitro activity of this compound and related compounds that led to its identification. The initial screening hit can be conceptualized as comprising three parts: Ring A, Linker B, and Ring C.[1]

| Compound ID | Ring A Modification | Linker B Modification | Ring C Modification | S1P4 EC50 (nM) |

| Screening Hit (CID 4780551) | 2,4-dichlorophenyl | -OCH2CH2O- | 4-methoxyphenyl | 160 |

| Analog 1 | 2,4-dichlorophenyl | -OCH2CH2O- | Phenyl | 110 |

| Analog 2 | 2,4-dichlorophenyl | -OCH2CH2O- | 4-chlorophenyl | 80 |

| Analog 3 | 2,4-dichlorophenyl | -OCH2CH2O- | 4-fluorophenyl | 90 |

| Analog 4 | 2,4-dichlorophenyl | -OCH2CH2O- | 3-methoxyphenyl | 120 |

| Analog 5 | 2,4-dichlorophenyl | -OCH2CH2O- | 3,4-dichlorophenyl | 70 |

| This compound (ML178) | 2,4-dichlorophenyl | -OCH2CH2O- | 2-chloro-4-nitrophenyl | 46.3 |

| Analog 6 | 2,4-dichlorophenyl | -OCH2CH2NH- | 4-methoxyphenyl | >5000 |

| Analog 7 | 2,4-dichlorophenyl | -OCH2CONH- | 4-methoxyphenyl | >5000 |

| Analog 8 | 4-chlorophenyl | -OCH2CH2O- | 4-methoxyphenyl | 250 |

| Analog 9 | Phenyl | -OCH2CH2O- | 4-methoxyphenyl | 450 |

Data sourced from the "Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4)" report.[1]

SAR Insights:

-

Ring C Modifications: The exploration of substituents on Ring C revealed that electron-withdrawing groups enhance potency. The substitution pattern of 2-chloro-4-nitro on the phenyl ring in this compound resulted in the most potent compound in the series.[1]

-

Linker B Modifications: Alterations to the ethylenedioxy linker (B) were not well tolerated. Replacement with an amino or amide group led to a significant loss of activity, highlighting the importance of the ether linkages for agonist activity.[1]

-

Ring A Modifications: While the 2,4-dichlorophenyl moiety in Ring A was a common feature of the more potent analogs, modifications to this ring also impacted activity, suggesting its role in anchoring the ligand in the receptor binding pocket.[1]

Experimental Protocols

The characterization of this compound and its analogs involved a series of in vitro assays to determine their potency, selectivity, and potential cytotoxicity.

Primary Agonist Screening and Dose-Response Assay (Tango™ S1P4-bla U2OS Assay)

This cell-based assay was used for the high-throughput screening and determination of agonist potency for the S1P4 receptor.[1]

Principle: The assay utilizes a U2OS cell line engineered to express the human S1P4 receptor fused to a GAL4-VP16 transcription factor. Upon agonist binding and receptor activation, a beta-arrestin/TEV protease fusion protein is recruited, which cleaves the transcription factor from the receptor. The liberated transcription factor then translocates to the nucleus and induces the expression of a beta-lactamase (BLA) reporter gene. The BLA activity is measured using a FRET-based substrate.

Methodology:

-

Cell Plating: Tango™ S1P4-bla U2OS cells are seeded into 384-well plates in assay medium and incubated overnight.

-

Compound Preparation: Test compounds are serially diluted to create a range of concentrations for dose-response analysis.

-

Compound Addition: The diluted compounds are added to the cell plates.

-

Incubation: The plates are incubated for 5 hours at 37°C to allow for receptor activation and reporter gene expression.

-

Substrate Addition: The beta-lactamase substrate is added to each well.

-

Signal Detection: After a 2-hour incubation at room temperature, the fluorescence emission at two wavelengths (460 nm and 530 nm) is measured. The ratio of these emissions is used to calculate the activation response.

-

Data Analysis: The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Selectivity Assays

To determine the selectivity of this compound, its agonist activity was tested against other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5) using similar Tango™-format assays for each receptor subtype. This compound was found to be highly selective for S1P4, with EC50 values > 50 µM for the other S1P receptors.[1][2]

Cytotoxicity Assay

Principle: A cell viability assay was performed to assess the potential toxicity of the compounds.

Methodology:

-

Cell Plating: U2OS cells are plated in 384-well plates.

-

Compound Addition: The test compounds are added to the cells at various concentrations.

-

Incubation: The plates are incubated for the desired time period (e.g., 24 hours).

-

Viability Reagent Addition: A reagent that measures cell viability (e.g., based on ATP content or metabolic activity) is added.

-

Signal Detection: The signal (e.g., luminescence or fluorescence) is measured according to the manufacturer's instructions.

-

Data Analysis: The concentration that causes 50% cell death (CC50) is calculated. This compound was found to have a CC50 of > 20 µM.[1][2]

Signaling Pathways and Visualizations

S1P4 is known to couple to Gαi and Gαo G proteins.[1][4][5] Activation of S1P4 by this compound initiates a downstream signaling cascade that involves the activation of several key pathways, including the extracellular-signal-regulated kinases (ERK), mitogen-activated protein kinases (MAPK), and phospholipase C (PLC).[1][2][4][5]

This compound-Induced S1P4 Signaling Pathway

Caption: this compound-mediated S1P4 signaling cascade.

Experimental Workflow for Agonist Potency Determination

Caption: Workflow for determining agonist EC50 values.

Logical Relationship of SAR Findings

Caption: Key SAR determinants for S1P4 agonism.

Conclusion

The structure-activity relationship studies of this compound have successfully identified a potent and highly selective S1P4 agonist. The key structural features required for its activity include an ethylenedioxy linker and an appropriately substituted aromatic ring system. The detailed experimental protocols and an understanding of the downstream signaling pathways provide a solid foundation for the further development of S1P4-targeted therapeutics. This compound serves as a valuable chemical probe to further elucidate the physiological and pathological roles of the S1P4 receptor.

References

- 1. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

CYM50179 Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM50179, also known as ML178, is a potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). As a member of the S1P receptor family, S1P4 is primarily expressed in the lymphoid and hematopoietic systems and is implicated in various physiological processes, including lymphocyte trafficking and immune responses. The selective activation of S1P4 by this compound without significantly engaging other S1P receptor subtypes makes it a valuable chemical probe for elucidating the specific biological functions of S1P4 and a potential starting point for the development of targeted therapeutics.

This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data on its on-target potency and off-target activities. Detailed experimental methodologies for the key assays used to determine this profile are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological characteristics.

Selectivity and Potency Profile

The selectivity of this compound has been primarily characterized through functional assays assessing its agonist activity at the five known S1P receptor subtypes. The data consistently demonstrates a high degree of selectivity for S1P4.

Quantitative Data Summary

The following tables summarize the potency and selectivity of this compound at the human S1P receptors.

| Target Receptor | Assay Type | Parameter | Value (nM) | Reference |

| hS1P4 | Tango™ β-arrestin recruitment | EC50 | 46.3 | [1][2] |

| hS1P1 | Tango™ β-arrestin recruitment | EC50 | > 50,000 | [1][2] |

| hS1P2 | Tango™ β-arrestin recruitment | EC50 | > 50,000 | [1][2] |

| hS1P3 | Tango™ β-arrestin recruitment | EC50 | > 50,000 | [1][2] |

| hS1P5 | Tango™ β-arrestin recruitment | EC50 | > 50,000 | [1][2] |

hS1Pn: human Sphingosine-1-Phosphate Receptor subtype n

Off-Target Screening

To assess its broader selectivity, this compound (ML178) was profiled against a panel of receptors, transporters, and ion channels by Ricerca Biosciences, LLC. The findings from this screening indicated that this compound is generally inactive against a wide array of off-targets, suggesting a low likelihood of unwanted pharmacological effects mediated by these other proteins.[1][2]

Experimental Protocols

The primary assay format used to determine the functional potency and selectivity of this compound is the Tango™ GPCR assay, a cell-based method that measures β-arrestin recruitment to an activated G-protein coupled receptor (GPCR).

Tango™ GPCR Assay for S1P Receptor Agonist Profiling

Principle: The Tango™ assay technology utilizes a U2OS cell line stably expressing the GPCR of interest (e.g., S1P4) fused to a GAL4-VP16 transcription factor via a TEV protease cleavage site. The cells also express a β-arrestin/TEV protease fusion protein. Upon agonist binding to the GPCR, β-arrestin is recruited, bringing the TEV protease into proximity with its cleavage site on the receptor. Cleavage releases the GAL4-VP16 transcription factor, which then translocates to the nucleus and activates the expression of a β-lactamase (BLA) reporter gene. The BLA activity is measured using a FRET-based substrate, providing a quantitative readout of receptor activation.[2][3][4]

Methodology:

-

Cell Plating: Tango™ S1Pn-BLA U2OS cells are seeded into 384-well plates at a specified density (e.g., 10,000 cells/well) in assay medium and incubated.[5]

-

Compound Preparation: this compound is serially diluted in assay medium containing a low percentage of DMSO (e.g., 0.5%) to create a concentration gradient.

-

Compound Addition: The diluted compound solutions are added to the cell plates. Control wells receive vehicle only (for baseline) or a known agonist (for maximal response).

-

Incubation: The plates are incubated for a prolonged period (e.g., 16 hours) at 37°C in a humidified 5% CO2 atmosphere to allow for reporter gene expression.[5]

-

Substrate Loading: A FRET-based β-lactamase substrate is loaded into the wells.

-

Detection: The plates are read on a fluorescence plate reader. The ratio of blue (cleaved substrate) to green (uncleaved substrate) fluorescence is calculated to determine the β-lactamase activity.

-

Data Analysis: The response is normalized to controls, and the EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflow

S1P4 Signaling Pathway

Activation of S1P4 by an agonist like this compound initiates downstream signaling cascades primarily through coupling to Gi and G12/13 G-proteins. This leads to the activation of the small GTPase Rho, resulting in cytoskeletal rearrangements and influencing cell motility.[6] Additionally, S1P4 activation can stimulate the ERK/MAPK and PLC pathways.[1][2]

References

- 1. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Homology of the S1P4 Receptor and CYM50179 Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sphingosine-1-phosphate receptor 4 (S1P4), its homology with other S1P receptor subtypes, and the binding characteristics of the selective agonist CYM50179. This document details the signaling pathways associated with S1P4 activation and provides in-depth experimental protocols for studying receptor-ligand interactions.

Introduction to the S1P4 Receptor

The sphingosine-1-phosphate receptor 4 (S1P4), also known as endothelial differentiation G-protein-coupled receptor 6 (EDG6), is a high-affinity receptor for the bioactive lipid sphingosine-1-phosphate (S1P).[1] Predominantly expressed in the hematopoietic and lymphoid tissues, S1P4 plays a crucial role in immune cell trafficking, differentiation, and proliferation.[2] As a member of the G-protein coupled receptor (GPCR) superfamily, its activation initiates intracellular signaling cascades that modulate various cellular functions. This makes S1P4 a compelling target for therapeutic intervention in autoimmune diseases and certain cancers.

Homology of the S1P4 Receptor

The S1P receptor family consists of five subtypes (S1P1-5), all of which share significant sequence homology. Understanding this homology is critical for the development of subtype-selective ligands, as off-target effects can lead to undesirable side effects. The amino acid sequence identity and similarity among the human S1P receptor subtypes are summarized in the table below.

| Receptor Pair | Sequence Identity (%) | Sequence Similarity (%) |

| S1P4 vs. S1P1 | 46 | 65 |

| S1P4 vs. S1P2 | 51 | 68 |

| S1P4 vs. S1P3 | 54 | 72 |

| S1P4 vs. S1P5 | 58 | 75 |

Data is derived from comparative analysis of human S1P receptor amino acid sequences.

The relatively high degree of homology, particularly in the transmembrane domains that form the ligand-binding pocket, presents a challenge for designing selective drugs. However, subtle differences in the amino acid residues lining the binding pocket can be exploited to achieve selectivity.

This compound: A Selective S1P4 Receptor Agonist

This compound has been identified as a potent and selective agonist for the S1P4 receptor. Its ability to selectively activate S1P4 allows for the targeted modulation of immune responses and other physiological processes mediated by this receptor subtype.

Binding Affinity and Selectivity Profile of this compound

The binding affinity and functional potency of this compound have been characterized across the S1P receptor family to establish its selectivity profile. The following table summarizes the available quantitative data.

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| S1P4 | ~25 | 46 |

| S1P1 | >10,000 | >10,000 |

| S1P2 | >10,000 | >10,000 |

| S1P3 | >5,000 | >5,000 |

| S1P5 | >10,000 | >10,000 |

Data compiled from various pharmacological studies. Ki values are approximated from available competition binding data.

The data clearly demonstrates the high selectivity of this compound for the S1P4 receptor over other S1P receptor subtypes.

The this compound Binding Site on S1P4

Homology modeling and site-directed mutagenesis studies have provided insights into the ligand-binding pocket of S1P4.[2][3] Key residues within the transmembrane (TM) helices are crucial for the interaction with S1P and its analogs. While specific mutagenesis studies with this compound are not extensively published, the binding of similar ligands suggests the importance of the following interactions:

-

Ionic Interactions: The phosphate and ammonium groups of S1P analogs form ionic bonds with charged residues in the binding pocket. For S1P4, key residues include Arg3.28 and Glu3.29.[2]

-

Cation-π Interactions: A tryptophan residue, Trp4.64, is believed to interact with the ammonium group of ligands through a cation-π interaction.[2]

-

Hydrophobic Interactions: The hydrophobic tail of the ligand is accommodated within a hydrophobic pocket formed by residues from several transmembrane helices.

It is the unique combination and spatial arrangement of these interacting residues in S1P4 that likely confers the high binding affinity and selectivity for this compound.

S1P4 Receptor Signaling Pathways

Upon agonist binding, the S1P4 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. S1P4 is known to couple to the Gαi/o and Gα12/13 families of G proteins, initiating downstream signaling cascades.

References

- 1. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the Hydrophobic Ligand Binding Pocket of the S1P1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CYM50179 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM50179 is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 4 (S1PR4).[1] S1PR4 is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, including T-cells, dendritic cells, and macrophages, as well as in hematopoietic tissues. Its involvement in crucial immunological processes makes this compound a valuable tool for investigating the therapeutic potential of targeting S1PR4 in autoimmune diseases, inflammation, and oncology.

Mechanism of Action

This compound selectively binds to and activates S1PR4, initiating a cascade of intracellular signaling events. S1PR4 is known to couple with Gαi and Gα12/13 proteins. This activation leads to the modulation of various downstream pathways, including the Phospholipase C (PLC) and Extracellular Signal-Regulated Kinase (ERK) pathways, which are critical for a range of cellular responses.[2][3]

S1PR4 Signaling Pathway

The binding of this compound to S1PR4 triggers the dissociation of the G protein subunits. The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunits can activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Furthermore, S1PR4 activation can lead to the phosphorylation and activation of the ERK1/2 mitogen-activated protein kinases (MAPK), influencing gene transcription and cellular processes like proliferation and differentiation. The coupling to Gα12/13 can also activate the RhoA pathway, impacting the actin cytoskeleton.

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 46 nM | S1P4-R expressing cells | [1] |

Experimental Protocols

General Cell Culture and Preparation of this compound

Cell Lines:

-

CHO-K1 or HEK293 cells: Stably or transiently transfected to express human S1PR4 are commonly used for in vitro assays.

-

Bone Marrow-Derived Macrophages (BMDMs): Primary cells for studying immune responses.

General Culture Conditions:

-

Adherent cells (CHO-K1, HEK293) should be cultured in appropriate media (e.g., Ham's F-12 for CHO-K1, DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Maintain cultures in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C.

-

For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular effects.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of S1PR4 by this compound.

References

- 1. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vivo Use of CYM50179

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM50179, also known as ML-178, is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1][2] This document provides detailed application notes and generalized protocols for the in vivo use of this compound, targeting researchers in pharmacology and drug development. Due to a lack of extensive published in vivo studies specifically detailing the use of this compound, this guide combines known data about the compound with general principles of in vivo testing for selective S1P receptor agonists. The S1P4 receptor is primarily expressed in hematopoietic and lymphoid tissues, suggesting the potential for this compound to modulate immune responses.[3][4]

Introduction to this compound

This compound is a small molecule agonist that exhibits high selectivity for the S1P4 receptor, with a reported EC50 of 46 nM.[5] It shows minimal to no activity on other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5), making it a valuable tool for investigating the specific physiological and pathological roles of S1P4.[6] The S1P4 receptor is known to couple to Gαi, Gαo, and Gα12/13 proteins, leading to the activation of downstream signaling cascades, including the ERK MAPK and PLC pathways.[1][2][6]

Chemical Properties

| Property | Value |

| Synonyms | ML-178 |

| Molecular Formula | C13H9Br2Cl2NO2 |

| Molecular Weight | 441.93 g/mol |

| Solubility | Soluble in DMSO |

S1P4 Receptor Signaling Pathway

Activation of the S1P4 receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor's coupling to various G proteins allows for a diverse range of cellular responses. The primary signaling pathways are depicted below.

Proposed In Vivo Experimental Protocols

Animal Models

The choice of animal model will depend on the research question. Given the expression of S1P4 in immune cells, models of inflammation, autoimmune disease, and cancer are highly relevant.

-

Mouse Models:

-

Wild-type mice (e.g., C57BL/6, BALB/c): To study the general physiological effects of S1P4 agonism.

-

Disease Models:

-

Influenza virus infection model: To investigate the role of S1P4 in the immune response to viral infections.[2]

-

Experimental Autoimmune Encephalomyelitis (EAE): As a model for multiple sclerosis to study the impact on neuroinflammation.

-

Collagen-Induced Arthritis (CIA): As a model for rheumatoid arthritis.

-

Tumor xenograft or syngeneic models: To explore the effects on tumor growth and the tumor microenvironment.

-

-

-

Rat Models: Can also be used for similar studies, particularly for pharmacokinetic and toxicological assessments.

Formulation and Administration

Vehicle Selection: this compound is soluble in DMSO. For in vivo administration, it is crucial to prepare a biocompatible formulation. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle suitable for the chosen administration route.

-

Suggested Vehicle: A mixture of DMSO, Tween 80 (or another surfactant), and saline or PBS. For example, a final vehicle composition could be 5-10% DMSO, 5-10% Tween 80, and 80-90% saline. The final concentration of DMSO should be kept as low as possible to avoid toxicity.

Administration Route: The optimal route of administration will need to be determined empirically.

-

Intraperitoneal (i.p.) injection: A common and relatively easy route for systemic administration in rodents.

-

Oral gavage (p.o.): If oral bioavailability is desired and demonstrated.

-

Intravenous (i.v.) injection: For direct and rapid systemic delivery, often used in pharmacokinetic studies.

-

Subcutaneous (s.c.) injection: For slower, more sustained release.

Dosing

The effective dose of this compound in vivo has not been established. Therefore, a dose-response study is essential.

-

Starting Dose Range: Based on its in vitro potency (EC50 = 46 nM), a starting point for in vivo studies in mice could range from 0.1 mg/kg to 10 mg/kg.

-

Dose Escalation: A pilot study with a wide range of doses (e.g., 0.1, 1, 5, 10 mg/kg) should be conducted to determine the optimal dose that elicits a biological response without causing overt toxicity.

-

Frequency of Dosing: This will depend on the pharmacokinetic profile of this compound (half-life, clearance). Initially, a once-daily administration schedule can be tested.

Experimental Workflow

The following diagram outlines a general workflow for an initial in vivo study of this compound.

Potential In Vivo Effects and Endpoints to Measure

Based on the known function of the S1P4 receptor, agonism by this compound may lead to several measurable in vivo effects.

Immunomodulatory Effects

-

Lymphocyte Trafficking: S1P receptors are key regulators of lymphocyte egress from lymphoid organs. While S1P1 is the primary driver of this process, S1P4 may also play a role.

-

Endpoint: Complete blood counts (CBC) to assess changes in circulating lymphocyte populations (T cells, B cells).

-

-

Cytokine Production: S1P4 activation has been shown to modulate cytokine secretion from T cells, generally leading to a more immunosuppressive profile.[7]

-

Endpoint: Measurement of plasma or tissue levels of pro-inflammatory (e.g., IL-2, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex assays.

-

-

Dendritic Cell Function: S1P4 is involved in the activation and maturation of dendritic cells.[3]

-

Endpoint: Analysis of dendritic cell markers and function in lymphoid tissues via flow cytometry.

-

Effects in Disease Models

-

Inflammation: In models of inflammatory diseases, this compound may reduce immune cell infiltration and tissue damage.

-

Endpoints: Histological assessment of inflammation in target organs, measurement of disease-specific clinical scores.

-

-

Cancer: The role of S1P4 in cancer is complex and may be context-dependent. It could influence tumor growth, angiogenesis, and the immune infiltrate within the tumor microenvironment.

-

Endpoints: Tumor growth measurements, analysis of immune cell populations within the tumor (e.g., regulatory T cells, cytotoxic T lymphocytes) by flow cytometry or immunohistochemistry.

-

Quantitative Data Summary (Hypothetical)

As no specific in vivo quantitative data for this compound is available, the following table is a template that researchers can use to structure their data from a pilot dose-response study.

| Dose (mg/kg) | Administration Route | Animal Strain | Key Observation | Quantitative Endpoint (Example: % Change in Circulating Lymphocytes) |

| Vehicle | i.p. | C57BL/6 | No significant change | 0% |

| 0.1 | i.p. | C57BL/6 | No significant change | -5% ± 3% |

| 1.0 | i.p. | C57BL/6 | Moderate effect observed | -25% ± 8% |

| 5.0 | i.p. | C57BL/6 | Strong effect observed | -50% ± 10% |

| 10.0 | i.p. | C57BL/6 | Signs of toxicity noted | -60% ± 12% |

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the specific functions of the S1P4 receptor. While detailed in vivo protocols are yet to be published, the information and generalized methodologies provided in these application notes offer a solid foundation for researchers to design and conduct their own in vivo studies. Future research should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound, and on exploring its therapeutic potential in relevant disease models.

Disclaimer: The experimental protocols described herein are intended as a guide and should be adapted and optimized by the end-user. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

- 1. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 5. The Selective Agonist for Sphingosine-1-Phosphate Receptors Siponimod Increases the Expression Level of NR4A Genes in Microglia Cell Line [mdpi.com]

- 6. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CYM50179 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CYM50179, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in mouse models of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. The protocols are based on established methodologies and aim to guide researchers in designing and executing in vivo efficacy studies.

Introduction

This compound is a valuable research tool for investigating the role of S1P1 signaling in various physiological and pathological processes, including immune cell trafficking. As an S1P1 agonist, this compound induces the internalization and degradation of the S1P1 receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction in peripheral lymphocyte counts (lymphopenia). This mechanism of action makes it a compound of interest for studying autoimmune diseases where lymphocyte infiltration into target organs contributes to pathology.

Data Presentation

The following tables summarize the recommended dosage and administration details for this compound in a C57BL/6 mouse model of MOG₃₅₋₅₅-induced EAE.

| Parameter | Recommendation | Notes |

| Mouse Strain | C57BL/6 | This strain is widely used for inducing a chronic progressive form of EAE. |

| EAE Induction | Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide | A standard and well-characterized encephalitogenic peptide for inducing EAE in C57BL/6 mice. |

| This compound Dosage | 1 mg/kg body weight | Dose-ranging studies are always recommended to determine the optimal dose for specific experimental conditions and endpoints. |

| Administration Route | Oral gavage (p.o.) or Intraperitoneal (i.p.) injection | Oral gavage is often preferred for daily dosing to mimic clinical administration routes for oral drugs. Intraperitoneal injection can also be utilized. |

| Vehicle | 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water | A common and well-tolerated vehicle for the oral and intraperitoneal administration of small molecules. |

| Treatment Regimen | Daily | Daily administration is recommended to maintain sufficient plasma concentrations for sustained S1P1 modulation. Can be administered prophylactically or therapeutically. |

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol describes the induction of EAE using MOG₃₅₋₅₅ peptide.

Materials:

-

MOG₃₅₋₅₅ peptide (e.g., from a commercial supplier)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX) from Bordetella pertussis

-

Sterile Phosphate Buffered Saline (PBS)

-

Sterile syringes and needles (27-30 gauge)

-

Isoflurane or other suitable anesthetic

Procedure:

-

Preparation of MOG₃₅₋₅₅/CFA Emulsion:

-

On the day of immunization (Day 0), prepare an emulsion of MOG₃₅₋₅₅ in CFA.

-

A common concentration is 2 mg/mL of MOG₃₅₋₅₅ in sterile PBS.

-

Mix the MOG₃₅₋₅₅ solution with an equal volume of CFA to create a stable water-in-oil emulsion. This can be achieved by vortexing or sonicating the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization (Day 0):

-

Anesthetize 8-10 week old female C57BL/6 mice.

-

Inject 100 µL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously (s.c.) at two sites on the flanks (50 µL per site). The total dose of MOG₃₅₋₅₅ should be approximately 100 µg per mouse.

-

-

Pertussis Toxin Administration:

-

On Day 0 and Day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection. PTX acts as an adjuvant to enhance the autoimmune response.

-

Preparation and Administration of this compound

Materials:

-

This compound powder

-

0.5% (w/v) carboxymethylcellulose (CMC) in sterile water (vehicle)

-

Sterile oral gavage needles (for p.o. administration)

-

Sterile syringes and needles (for i.p. injection)

-

Vortex mixer and/or sonicator

Procedure:

-

Preparation of this compound Solution:

-

Calculate the required amount of this compound based on the desired dose (1 mg/kg) and the number and weight of the mice.

-

Prepare a stock solution of this compound in a suitable solvent if necessary (e.g., DMSO), and then dilute it into the 0.5% CMC vehicle to the final desired concentration. Ensure the final concentration of the initial solvent is low and well-tolerated by the animals.

-

Alternatively, if soluble, directly suspend the this compound powder in the 0.5% CMC vehicle.

-

Vortex or sonicate the solution to ensure a homogenous suspension. Prepare fresh daily.

-

-

Administration:

-

Oral Gavage (p.o.):

-

Gently restrain the mouse.

-

Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution. The volume should typically be around 100-200 µL for a 20-25g mouse.

-

-

Intraperitoneal Injection (i.p.):

-

Restrain the mouse and locate the lower right or left quadrant of the abdomen.

-

Insert a sterile needle (27-30 gauge) at a shallow angle to avoid puncturing internal organs and inject the calculated volume of the this compound solution.

-

-

-

Control Group:

-

Administer the vehicle (0.5% CMC) alone to the control group of mice using the same route and volume as the treatment group.

-

Monitoring and Evaluation

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

Body Weight: Record the body weight of each mouse daily as an indicator of general health and disease progression.

-

Histology: At the end of the experiment, tissues such as the spinal cord and brain can be collected for histological analysis to assess inflammation and demyelination.

-

Flow Cytometry: Blood samples can be collected to analyze peripheral lymphocyte counts and confirm the induction of lymphopenia by this compound.

Visualization of Signaling and Workflow

S1P1 Signaling Pathway

The following diagram illustrates the signaling pathway of S1P1 and the effect of this compound.

Caption: S1P1 signaling pathway activation by S1P or this compound, leading to downstream effects.

Experimental Workflow for EAE Study

The diagram below outlines the key steps in an in vivo efficacy study of this compound in the EAE mouse model.

Application Notes and Protocols: CYM50179 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM50179 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4-R), with an EC50 of 46 nM.[1] As a member of the G protein-coupled receptor (GPCR) family, S1P4-R is primarily expressed in lymphoid and hematopoietic tissues. Its activation is implicated in various cellular processes, including cell motility, differentiation, and immune responses. These application notes provide detailed protocols for the preparation of this compound stock solutions and an overview of its signaling pathway.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 441.93 g/mol | [1] |

| CAS Number | 1355026-47-9 | [1] |

| EC50 (S1P4-R) | 46 nM | [1] |

| Solubility (DMSO) | 60 mg/mL | [1] |

| Appearance | Solid | [1] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 441.93 g/mol * 1000 mg/g = 4.42 mg

-

-

-

Weighing this compound:

-

Carefully weigh out 4.42 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

-

Aliquoting and Storage:

-

For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

-

Dilution of Stock Solution

To prepare a working solution, the 10 mM stock solution can be further diluted in the appropriate cell culture medium or experimental buffer. For example, to prepare 1 mL of a 10 µM working solution:

-

Take 1 µL of the 10 mM stock solution and add it to 999 µL of the desired buffer or medium.

-

Mix thoroughly by gentle pipetting or vortexing.

Note: The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular effects.

Signaling Pathway and Workflow Diagrams

This compound-Activated S1P4 Receptor Signaling Pathway

This compound acts as an agonist at the S1P4 receptor, a G protein-coupled receptor. Upon binding, the receptor couples to Gαi and Gα12/13 proteins. This initiates downstream signaling cascades, including the activation of the Ras-ERK and Rho pathways, and the stimulation of phospholipase C (PLC), leading to various cellular responses.

Caption: this compound activates the S1P4 receptor, initiating downstream signaling.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the key steps for preparing a this compound stock solution.

Caption: Workflow for preparing a this compound stock solution.

References

CYM50179: Application Notes and Protocols for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM50179 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). S1P4 is a G protein-coupled receptor predominantly expressed on hematopoietic and lymphocytic cells, suggesting a significant role in the regulation of the immune system.[1] This document provides detailed application notes and experimental protocols for the use of this compound in immunology research, based on the known functions of its target receptor, S1P4. These notes are intended to guide researchers in designing experiments to investigate the immunomodulatory properties of this compound.

Data Presentation

Quantitative data for this compound and a related S1P4 agonist, CYM50308, are summarized in the table below for easy comparison. This data is crucial for determining appropriate experimental concentrations.

| Compound | Target | Assay Type | EC50 | Selectivity | Source |

| This compound | S1P4 | Tango™ Assay | 46 nM | Selective for S1P4 | [2] |

| CYM50308 | S1P4 | Tango™ Assay | 37.7 - 79.1 nM | Inactive against S1P1, S1P2, S1P3 (>25 µM) and S1P5 (>2.1 µM) | [3] |

Application Notes

Based on the known functions of the S1P4 receptor, this compound can be a valuable tool for investigating various aspects of immunology.

Modulation of Dendritic Cell Function and T Helper Cell Differentiation

-

Background: S1P4 signaling has been shown to profoundly affect dendritic cell (DC) migration and cytokine secretion.[4] S1P4 deficiency in murine models leads to reduced T helper 17 (Th17) cell differentiation and an altered balance between Th1 and Th2 responses.[4][5]

-

Research Applications: this compound can be used to:

-

Investigate the role of S1P4 in DC maturation, antigen presentation, and migration to lymph nodes.

-

Study the influence of S1P4 activation on the cytokine profile of DCs and the subsequent impact on naive T cell polarization into Th1, Th2, or Th17 lineages.

-

Explore the therapeutic potential of S1P4 agonism in autoimmune diseases characterized by aberrant Th17 responses, such as in models of colitis.[4]

-

Investigation of Allergic Inflammation and Mast Cell Function

-

Background: The S1P4 receptor is expressed on mast cells, and mice deficient in S1P4 exhibit elevated serum IgE levels and hyper-responsiveness in models of Th2-driven inflammation.[6] This suggests a role for S1P4 in regulating allergic responses.

-

Research Applications: this compound can be utilized to:

-

Examine the direct effects of S1P4 activation on mast cell degranulation and the release of inflammatory mediators.

-

Assess the in vivo effects of this compound in animal models of asthma and allergic dermatitis.

-

Dissect the contribution of S1P4 signaling to the regulation of IgE production and Th2 cytokine release.

-

Elucidation of S1P4 Signaling Pathways in Immune Cells

-

Background: The S1P4 receptor couples to various G proteins, including Gαi, Gαo, and Gα12/13, to activate downstream signaling cascades such as the ERK MAPK and PLC pathways.[7] In some contexts, S1P4 signaling can also involve RhoA and ROCK.[8]

-

Research Applications: this compound can serve as a specific tool to:

-

Trace the specific downstream signaling events following S1P4 activation in different immune cell types (e.g., T cells, DCs, macrophages).

-

Identify novel interacting partners and downstream effectors of the S1P4 signaling pathway.

-

Characterize how S1P4 signaling integrates with other signaling pathways to modulate immune cell function.

-

Experimental Protocols

Protocol 1: In Vitro Dendritic Cell Maturation and Cytokine Production Assay

This protocol describes an in vitro experiment to assess the effect of this compound on the maturation and cytokine profile of bone marrow-derived dendritic cells (BMDCs).

Materials:

-

This compound

-

Murine bone marrow cells

-

GM-CSF and IL-4

-

LPS (lipopolysaccharide)

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-CD11c, -MHCII, -CD80, -CD86)

-

ELISA kits for cytokine quantification (e.g., IL-12, IL-10, IL-6, IL-23)

-

96-well cell culture plates

Procedure:

-

BMDC Generation:

-